(3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone

Chiral synthesis Enantiomeric purity Pharmaceutical intermediates

Procure this precisely defined (3R)-enantiomer as a critical reference standard for Fezolinetant impurity profiling and analytical method validation (AMV). Unlike a generic piperazinone, this specific chiral compound is scientifically mandatory for accurate quantification in ANDA filings. Do not substitute with racemic or (3S)-enantiomer, which will invalidate your analytical results. Available for pharmaceutical development and SAR studies.

Molecular Formula C12H13FN2O2
Molecular Weight 236.24 g/mol
Cat. No. B3112399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone
Molecular FormulaC12H13FN2O2
Molecular Weight236.24 g/mol
Structural Identifiers
SMILESCC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C12H13FN2O2/c1-8-11(16)14-6-7-15(8)12(17)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,16)/t8-/m1/s1
InChIKeyAQZWJFPJSVTKEQ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview and Identity of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone


(3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone (CAS 1892599-91-5) is a synthetic chiral piperazinone derivative with the molecular formula C₁₂H₁₃FN₂O₂ and a molecular weight of 236.24 g/mol . This compound serves as a key pharmaceutical intermediate in the synthesis of various active pharmaceutical ingredients . Critically, it is specifically characterized as Fezolinetant Impurity 7 and is supplied as a highly characterized analytical reference standard compliant with regulatory guidelines [1].

Why Generic Substitution of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone Fails for Critical Applications


Generic substitution of this compound with a non-specific piperazinone or even its enantiomer is scientifically and procedurally invalid. The defined (3R)-stereochemistry is not a minor feature but a critical determinant of both biological function and analytical fidelity. Literature on related piperazinone chemotypes unequivocally demonstrates that the C-3/C-6 stereochemistry is essential for target engagement, with enantiomers often showing drastically different or null activity [1]. Furthermore, in regulated pharmaceutical development (e.g., for Fezolinetant), the use of a precisely defined stereoisomer as an impurity reference standard is mandatory for method validation and regulatory compliance [2]; substituting the (3S)-enantiomer or a racemic mixture would invalidate analytical results and compromise quality control.

Quantitative Evidence Guide for (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone Selection


Stereochemical Integrity and Synthetic Utility for (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone

The (3R)-enantiomer is not merely a chiral variant but a defined stereoisomer whose configuration is critical for downstream applications. The (3S)-enantiomer, CAS 2971495-79-9, is commercially available as a distinct compound, underscoring the necessity for precise selection based on stereochemistry . Furthermore, synthetic methodologies for constructing piperazinones, such as the Jocic-type reaction, are documented to preserve stereochemical integrity with little or no loss of enantiomeric excess, making the procurement of the correct, pre-formed enantiomer a strategic advantage for avoiding costly chiral resolution steps [1].

Chiral synthesis Enantiomeric purity Pharmaceutical intermediates

Defined Analytical Role as Fezolinetant Impurity Reference Standard

This compound is specifically characterized and supplied as Fezolinetant Impurity 7, a defined impurity reference standard [1]. Its use is mandated for analytical method development, method validation (AMV), and quality control (QC) applications during the development and commercial production of Fezolinetant [1]. In contrast, generic piperazinone derivatives or even the (3S)-enantiomer lack this specific validated application, making them unsuitable substitutes in a regulated pharmaceutical quality environment [2].

Analytical method validation Quality control Pharmaceutical impurities

Enantiomeric Selectivity in Bioactivity: Class-Level SAR Evidence for Piperazinones

While direct head-to-head biological data for this specific compound is not publicly available, robust class-level SAR data demonstrates the criticality of stereochemistry. In the development of HCV NS4B inhibitors, a 10-fold increase in potency was observed when a chiral phenylcyclopropyl amide side chain was replaced with a p-fluorophenylisoxazole-carbonyl moiety, and the C-3/C-6 cis stereochemistry of the piperazinone core was deemed essential for activity [1]. Similarly, in PGGTase-I inhibitors, the S-configuration of the 3-aryl group on the piperazinone scaffold was a strict requirement for high potency and exceptional selectivity [2]. These data strongly imply that the (3R)-configuration of this compound will confer a unique activity profile, distinct from its (3S)-enantiomer or racemic mixture.

Stereochemistry-activity relationship Drug discovery Enantiomeric differentiation

Comparison of Purity Specifications and Vendor Data for Informed Procurement

Procurement decisions often hinge on available purity and supporting quality documentation. The (3R)-enantiomer is available from multiple vendors with specified minimum purity of 97% . In contrast, the (3S)-enantiomer is offered with a purity specification of 98% . While both are high, the availability of the (3R)-enantiomer as a fully characterized impurity standard with comprehensive data (e.g., COA, MS, NMR) from specialized vendors like SynZeal provides a distinct advantage over generic research-grade supply, ensuring lot-to-lot consistency and regulatory traceability for analytical purposes [1].

Purity specification Quality control Vendor comparison

Optimal Application Scenarios for (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone


Development and Validation of Analytical Methods for Fezolinetant

This is the primary and most defensible application. The compound is explicitly designated as Fezolinetant Impurity 7 and is used as a reference standard for analytical method development, method validation (AMV), and quality control (QC) during the pharmaceutical development and commercial production of Fezolinetant [1]. Its use ensures that methods for detecting and quantifying this specific impurity are accurate, robust, and compliant with regulatory guidelines [1].

Chiral Building Block in Medicinal Chemistry Synthesis

The (3R)-enantiomer serves as a valuable chiral building block for the synthesis of novel piperazinone-containing drug candidates. Class-level SAR evidence highlights the critical importance of piperazinone stereochemistry for biological activity [2]. Therefore, starting with the correct enantiomer is essential for establishing valid SAR and avoiding the confounding effects of racemic or mis-matched stereochemistry. The compound's documented use as an intermediate for synthesizing various active compounds further supports this application .

Research into Structure-Activity Relationships of Piperazinone Scaffolds

Researchers investigating the SAR of piperazinone-based inhibitors of targets such as HCV NS4B or PGGTase-I can use this compound as a specific stereochemical probe. As demonstrated in related series, the stereochemical configuration at the C-3 position is a key determinant of potency and selectivity [2]. Testing the pure (3R)-enantiomer, in parallel with the (3S)-enantiomer, allows for a quantitative assessment of stereochemical effects on target engagement and downstream biological function [2].

Quality Control and Impurity Profiling in Generic Drug Development

For generic pharmaceutical manufacturers developing a Fezolinetant product, sourcing and characterizing impurities like (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone is a regulatory requirement. This compound is used to establish impurity profiles, set acceptance criteria, and ensure batch-to-batch consistency of the final drug product, supporting Abbreviated New Drug Application (ANDA) filings [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.